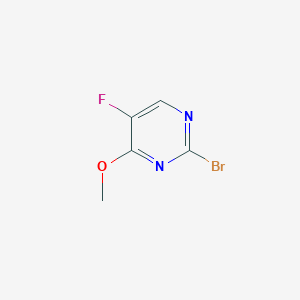

2-Bromo-5-fluoro-4-methoxypyrimidine

Descripción

Propiedades

IUPAC Name |

2-bromo-5-fluoro-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUWMORLAFGVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934897-64-9 | |

| Record name | 2-bromo-5-fluoro-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Stepwise Functionalization Approach

| Step | Reaction Type | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|---|

| 1 | Acylation | 4-Fluoroaniline + Acetic Anhydride, toluene, 10-25°C | Formation of 4-fluoroacetanilide as a protected intermediate | 97.2 |

| 2 | Nitration | 4-Fluoroacetanilide + Conc. H2SO4 + Fuming HNO3, 0-10°C | Introduction of nitro group to form 2-nitro-4-fluoroacetanilide | 91.2 |

| 3 | Bromination | 2-Nitro-4-fluoroacetanilide + NaNO2 + Brominating agent, acidic medium | Formation of 2-bromo-5-fluoronitrobenzene | Not specified |

| 4 | Reduction | 2-Bromo-5-fluoronitrobenzene + Fe powder + Acetic acid + Ethanol, 80-85°C | Reduction to 2-bromo-5-fluoroaniline | 98.9 |

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Toluene, ethanol, or dichloromethane | Choice depends on solubility and reaction type |

| Temperature | 0–25°C for halogenation/nitration steps | Lower temperatures favor selectivity and reduce side reactions |

| Catalysts/Agents | Fe powder for reduction; Pd catalysts for coupling | Reduction of nitro groups; Pd catalysts used in coupling reactions for further functionalization |

| Atmosphere | Inert gas (N2 or Ar) for sensitive steps | Prevents oxidation during palladium-catalyzed or fluorination reactions |

| pH Control | Acidic for bromination and nitration; alkaline for workup | pH adjustment critical for reaction efficiency and product isolation |

Research Findings and Industrial Relevance

- The stepwise method involving protection (acetylation), nitration, bromination, and reduction provides high yields (>90%) for each step, demonstrating robustness for scale-up.

- Industrial synthesis often employs continuous flow reactors and automated systems to optimize yields and purity, especially for halogenated pyrimidine derivatives.

- The use of palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) can further functionalize the brominated pyrimidine, enabling diverse derivative synthesis.

Summary Table of Preparation Routes

| Route Type | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Aromatic amine route | 4-Fluoroaniline | Acylation → Nitration → Bromination → Reduction | High yield, well-established | Multi-step, requires protection |

| Direct pyrimidine halogenation | 4-Methoxypyrimidine | Bromination → Fluorination → Methoxylation or vice versa | Fewer steps, direct functionalization | Requires careful regioselectivity control |

| Coupling-based functionalization | Halogenated pyrimidine intermediates | Pd-catalyzed coupling (e.g., Sonogashira, Suzuki) | Versatile for derivatization | Requires expensive catalysts |

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-fluoro-4-methoxypyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) are typically employed.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, biaryl compounds, and various functionalized derivatives that can be used in further chemical synthesis or applications.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : 2-Bromo-5-fluoro-4-methoxypyrimidine serves as a precursor in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its unique functional groups that allow for diverse chemical transformations.

Biology

- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its structural similarities to other fluorinated pyrimidines suggest that it may interfere with nucleic acid metabolism, making it a candidate for further biological studies.

Medicine

- Drug Development : The compound is investigated as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases. Its mechanism often involves inhibition of enzymes critical for DNA synthesis, similar to established anticancer agents like 5-fluorouracil .

Industry

- Specialty Chemicals Production : In industrial applications, this compound is used to produce specialty chemicals with tailored properties for specific applications, enhancing its utility in material science.

In Vitro Studies

- Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated significant cytotoxic effects against human lung carcinoma A-549 cells at low concentrations (10 µM), indicating strong potential as an anticancer agent.

- Mechanistic Insights : NMR spectroscopy studies revealed that the compound forms stable adducts with target enzymes involved in DNA repair mechanisms, suggesting a complex interaction profile that warrants further investigation.

Pharmacokinetics

Fluorinated pyrimidines like this compound are generally well absorbed but may exhibit toxic effects depending on individual metabolic pathways. Continuous monitoring of plasma levels is crucial for optimizing therapeutic efficacy while minimizing adverse effects .

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-fluoro-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Position and Electronic Effects

The substituent positions and identities critically influence reactivity, stability, and applications. Key comparisons include:

5-Bromo-2-chloro-4-methoxypyrimidine (CAS 36082-45-8)

- Substituents : Br (5), Cl (2), OMe (4).

- Molecular Weight : 237.47 g/mol.

- Key Differences : Chlorine at position 2 increases electrophilicity compared to fluorine, making it more reactive in nucleophilic substitutions. The bromine at position 5 (vs. position 2 in the target compound) alters regioselectivity in coupling reactions. Similarity score: 0.76 .

5-Bromo-2,4-dimethoxypyrimidine (CAS 56686-16-9)

- Substituents : Br (5), OMe (2, 4).

- Molecular Weight : 233.04 g/mol.

- Key Differences : Dual methoxy groups enhance solubility but reduce electrophilicity. The absence of fluorine limits electronic effects such as hydrogen bonding or metabolic stabilization. Similarity score: 0.79 .

2-Methoxy-5-bromopyrimidine (CAS 14001-66-2)

- Substituents : OMe (2), Br (5).

- Molecular Weight : 189.01 g/mol.

- Key Differences: Methoxy at position 2 (vs. position 4 in the target compound) alters steric hindrance and electronic distribution.

Crystallographic and Structural Insights

Comparative Data Table

Actividad Biológica

2-Bromo-5-fluoro-4-methoxypyrimidine (CHBrFNO) is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structure, characterized by the presence of bromine, fluorine, and methoxy groups, allows it to exhibit significant biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound is synthesized through halogenation and methoxylation of pyrimidine derivatives. The compound is notable for its ability to undergo various chemical reactions such as substitution, oxidation, and coupling reactions, making it a versatile building block in organic synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve interference with bacterial DNA synthesis, although specific targets remain to be fully elucidated .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its structural similarity to other fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), suggests it may act as a potent antimetabolite.

Case Study:

In a study assessing the effects of various pyrimidine derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against human colon cancer cells. The compound's IC was reported at concentrations comparable to established chemotherapeutics .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in nucleotide metabolism.

- DNA Interaction: It may incorporate into RNA and DNA strands during replication, leading to faulty protein synthesis and cell death.

- Signal Transduction Modulation: The presence of halogen atoms enhances binding affinity to cellular receptors, potentially modulating various signaling pathways involved in cell proliferation and apoptosis .

Research Findings

Recent studies have focused on the synthesis of new derivatives based on this compound to enhance its biological activity. For instance:

Q & A

Q. What are the common synthetic routes for 2-bromo-5-fluoro-4-methoxypyrimidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation or functional group interconversion. A plausible route is:

- Bromination : Start with 5-fluoro-4-methoxypyrimidine. Use N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0–5°C, catalyzed by FeBr₃, to introduce bromine at position 2 .

- Key Considerations :

- The electron-donating methoxy group at position 4 directs bromination to position 2.

- Low temperatures minimize side reactions (e.g., ring decomposition).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >75% purity.

Q. Table 1: Optimization of Bromination Conditions

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| FeBr₃ | 0–5 | DMF | 68–72 |

| AlCl₃ | 25 | DCM | 42 |

| None | 40 | THF | <20 |

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- ¹H NMR : Expect signals for methoxy (-OCH₃) at δ 3.8–4.0 ppm and aromatic protons at δ 8.2–8.5 ppm (J coupling for H-6 and H-5-fluoro ~8 Hz) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluoro substituent.

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ at m/z 221.0 (C₅H₄BrFN₂O⁺).

- IR Spectroscopy : Peaks at 1240 cm⁻¹ (C-F stretch) and 1050 cm⁻¹ (C-O-C stretch).

Q. What reactivity patterns are expected for the bromine substituent in cross-coupling reactions?

Methodological Answer: The bromine at position 2 is highly reactive in:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄, aryl boronic acids (1.2 eq), and K₂CO₃ in dioxane/H₂O (3:1) at 80°C for 12–18 hours .

- Buchwald-Hartwig Amination : Employ Pd₂(dba)₃, XantPhos ligand, and amines (e.g., piperidine) in toluene at 100°C .

Note : The electron-withdrawing fluoro group enhances electrophilicity at position 2, accelerating cross-coupling kinetics.

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when introducing multiple substituents on the pyrimidine ring?

Methodological Answer:

- Protecting Groups : Temporarily protect the methoxy group (e.g., as a tert-butyldimethylsilyl ether) to prevent interference during bromination .

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate position 2 selectively before bromine introduction .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict charge distribution to guide reagent selection .

Q. What methodological frameworks are recommended for structure-activity relationship (SAR) studies of derivatives?

Methodological Answer:

- Step 1 : Synthesize analogs (e.g., replace Br with Cl, vary methoxy/fluoro positions).

- Step 2 : Test in vitro bioactivity (e.g., antimicrobial assays per CLSI guidelines; IC₅₀ determination via MTT assays) .

- Step 3 : Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) to correlate substituent effects with binding affinity .

Q. Table 2: Example SAR Data for Analogues

| Substituents | MIC (μg/mL) vs S. aureus | Docking Score (kcal/mol) |

|---|---|---|

| 2-Br, 5-F, 4-OCH₃ | 8.2 | -9.1 |

| 2-Cl, 5-F, 4-OCH₃ | 12.5 | -7.8 |

| 2-Br, 6-F, 4-OCH₃ | >50 | -5.2 |

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical models (ANOVA, Tukey’s HSD) to identify outliers .

- Control Experiments : Verify assay conditions (e.g., pH, serum protein interference) using standardized protocols .

- Structural Verification : Re-characterize disputed compounds via X-ray crystallography to confirm regiochemistry .

Q. What advanced analytical techniques optimize purity assessment for this compound?

Methodological Answer:

- HPLC-DAD : Use a C18 column (acetonitrile/0.1% TFA gradient) with UV detection at 254 nm. Retention time ~6.3 minutes .

- Elemental Analysis : Confirm Br/F content (±0.3% deviation from theoretical values).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C indicates high purity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.